molecular formula C18H13ClFN3O3 B2795274 4-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1207032-29-8

4-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B2795274
CAS No.: 1207032-29-8
M. Wt: 373.77
InChI Key: AIPFEEPFIXDXFD-UHFFFAOYSA-N
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Description

4-((3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound featuring a benzo[b][1,4]oxazin-3(4H)-one core fused with a 1,2,4-oxadiazole ring substituted at the 5-position with a 4-chloro-3-fluorophenyl group.

Synthesis of analogous compounds, such as derivatives of 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid coupled with substituted phenyl-1,2,4-oxadiazoles, has been achieved via condensation reactions using caesium carbonate and dry N,N-dimethylformamide under mild conditions . Characterization typically employs spectroscopic methods (¹H NMR, IR, and mass spectrometry), ensuring structural fidelity .

Properties

IUPAC Name

4-[[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-methyl-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN3O3/c1-10-2-5-15-14(6-10)23(17(24)9-25-15)8-16-21-18(22-26-16)11-3-4-12(19)13(20)7-11/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPFEEPFIXDXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCC(=O)N2CC3=NC(=NO3)C4=CC(=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid benzoxazinone-oxadiazole architecture and substituent pattern. Below is a comparative analysis with analogous molecules:

Structural Analogues with Benzo[b][1,4]oxazin-3(4H)-one Cores

Compounds such as 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives (7a-c) share the benzoxazinone core but feature pyrimidine-linked phenyl groups instead of oxadiazole substituents .

Compound Core Structure Key Substituents Synthetic Method
Target compound Benzoxazinone + oxadiazole 4-Chloro-3-fluorophenyl, methyl Cs₂CO₃, DMF, room temperature
7a-c () Benzoxazinone + pyrimidine Varied phenyl groups Similar conditions

Oxadiazole-Containing Compounds

The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, offering metabolic stability. Epoxiconazole (ISO: 1-((3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiranyl)methyl)-1H-1,2,4-triazole), a triazole fungicide, shares fluorophenyl and chlorophenyl substituents but replaces oxadiazole with a triazole-epoxide scaffold . The target compound’s oxadiazole may confer distinct hydrogen-bonding capabilities compared to triazoles, altering biological activity or toxicity profiles.

Substituent-Driven Comparisons

The 4-chloro-3-fluorophenyl group distinguishes the target compound from derivatives with simpler halogenated aryl groups. For example:

  • 352681-98-2 (2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}benzamide) contains a chloro-methylphenoxy side chain but lacks the oxadiazole-benzoxazinone framework .
  • 347910-46-7 (2-Cyano-N-(4-ethoxyphenyl)-3-(3-fluorophenyl)-2-propenamide) features a mono-fluorophenyl group but adopts a propenamide structure .

The target’s dihalogenated (Cl, F) aryl group may enhance lipophilicity and π-π stacking interactions compared to mono-halogenated or non-halogenated analogues.

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